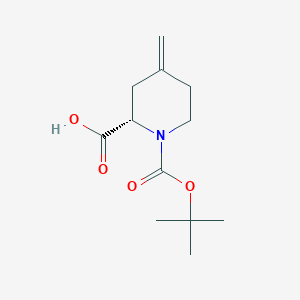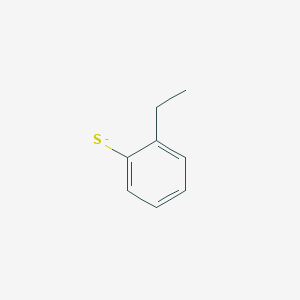
2-Ethylbenzenethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbenzenethiolate, also known as 2-Ethylthiophenol, is an organosulfur compound with the molecular formula C8H10S. It is characterized by the presence of a thiol group (-SH) attached to an ethyl-substituted benzene ring. This compound is known for its distinct odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylbenzenethiolate can be synthesized through several methods:
From Coal Tar: It can be extracted from coal tar, which is a byproduct of coal processing.
Phenol and Ethylene: Another method involves the reaction of phenol with ethylene in the presence of aluminum phenoxide as a catalyst at temperatures between 280-320°C and pressures of 4.0-5.5 MPa.
Phenol and Ethanol: Phenol can react with ethanol in the presence of aluminum oxide and thorium oxide at temperatures above 350°C to produce this compound.
Phenol and 2-Chloroethanol: This method involves the reaction of phenol with 2-chloroethanol in the presence of sodium metal.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Major Products
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Aplicaciones Científicas De Investigación
2-Ethylbenzenethiolate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethylbenzenethiolate involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Thiophenol: Contains a thiol group attached directly to a benzene ring, differing in the position of the ethyl group.
Uniqueness
2-Ethylbenzenethiolate’s unique combination of an ethyl-substituted benzene ring and a thiol group gives it distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H9S- |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2-ethylbenzenethiolate |
InChI |
InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/p-1 |
Clave InChI |
ABROBCBIIWHVNS-UHFFFAOYSA-M |
SMILES canónico |
CCC1=CC=CC=C1[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)

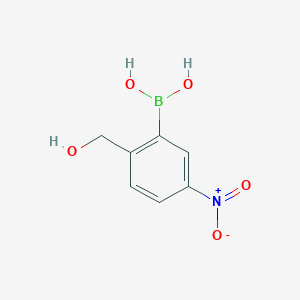
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
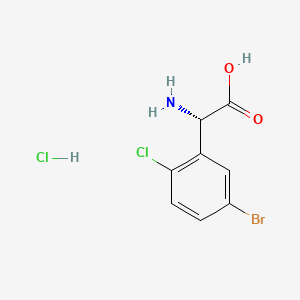
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

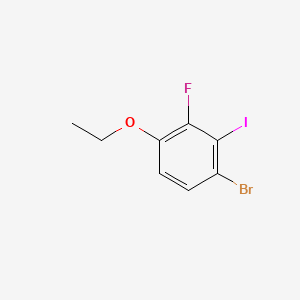

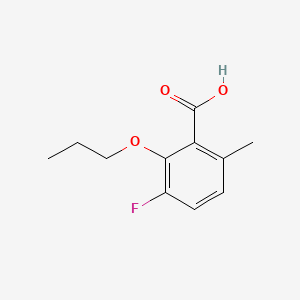
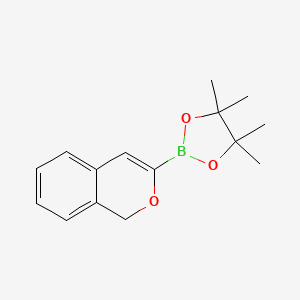
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
